molecular formula C14H18N2OS B5100318 N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide

N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide

Cat. No. B5100318
M. Wt: 262.37 g/mol
InChI Key: AEVFOGYEBAPODG-UHFFFAOYSA-N
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Description

N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide, also known as BTCP, is a chemical compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1960s and has since been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide involves its interaction with the dopamine transporter and other monoamine transporters. It binds to the transporter and prevents the reuptake of dopamine, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can lead to various physiological and behavioral effects, such as increased locomotor activity and reward-seeking behavior.
Biochemical and Physiological Effects
N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity in animals and induce reward-seeking behavior. It has also been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to various physiological effects such as increased heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide in lab experiments is its ability to increase dopamine levels in the brain, which can be useful in studying the effects of dopamine on behavior and physiology. However, one limitation of using N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide is its potential for abuse, as it has been found to induce reward-seeking behavior in animals. Therefore, it is important to use caution when handling and administering N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide in lab experiments.

Future Directions

There are several future directions for the study of N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide. One direction is to investigate its potential therapeutic applications, such as in the treatment of Parkinson's disease and attention deficit hyperactivity disorder. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further research is needed to understand the long-term effects of N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide on behavior and physiology, as well as its potential for abuse and addiction.
Conclusion
In conclusion, N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide is a chemical compound that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Its ability to increase dopamine levels in the brain has made it useful in studying the effects of dopamine on behavior and physiology. However, its potential for abuse and addiction should be taken into consideration when handling and administering it in lab experiments. Further research is needed to fully understand the effects of N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide on behavior and physiology and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide involves the reaction of 2-methylpiperidine with carbon disulfide and subsequent reaction with benzoyl chloride. The resulting product is purified through recrystallization and yields a white crystalline powder. The purity of the compound can be determined through various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine reuptake inhibitor and a non-selective monoamine transporter blocker. This means that it can increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to various physiological and behavioral effects.

properties

IUPAC Name

N-(2-methylpiperidine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-11-7-5-6-10-16(11)14(18)15-13(17)12-8-3-2-4-9-12/h2-4,8-9,11H,5-7,10H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVFOGYEBAPODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57267590
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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